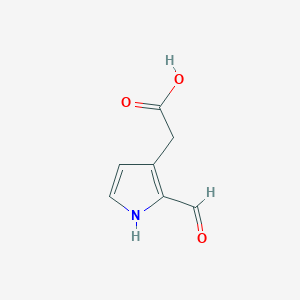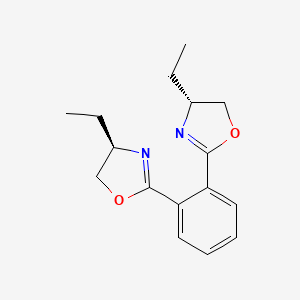
1,2-Bis((R)-4-ethyl-4,5-dihydrooxazol-2-yl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(®-4-ethyl-4,5-dihydrooxazol-2-yl)benzene is a chiral compound featuring two oxazoline rings attached to a benzene core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Bis(®-4-ethyl-4,5-dihydrooxazol-2-yl)benzene typically involves the reaction of a benzene derivative with oxazoline precursors. One common method includes the use of substituted benzene-1,2-dicarbaldehydes, which react with oxazoline derivatives under specific conditions to form the desired compound . The reaction conditions often involve the use of fuming sulfuric acid followed by hydrolysis, with yields improved by introducing solid sodium bicarbonate into the reaction mixture before hydrolysis and workup .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions: 1,2-Bis(®-4-ethyl-4,5-dihydrooxazol-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxazoline N-oxides.
Reduction: Reduction reactions can convert the oxazoline rings to their corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions typically involve the use of halogens or nitrating agents in the presence of catalysts.
Major Products: The major products formed from these reactions include oxazoline N-oxides, amines, and various substituted benzene derivatives.
Scientific Research Applications
1,2-Bis(®-4-ethyl-4,5-dihydrooxazol-2-yl)benzene has a wide range of applications in scientific research:
Biology: The compound’s chiral nature makes it useful in studying stereochemistry and its effects on biological systems.
Industry: Used in the production of fine chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which 1,2-Bis(®-4-ethyl-4,5-dihydrooxazol-2-yl)benzene exerts its effects is primarily through its role as a chiral ligand. It forms complexes with transition metals, which then participate in catalytic cycles to facilitate enantioselective reactions. The oxazoline rings provide steric and electronic environments that favor the formation of specific enantiomers in the reaction products .
Comparison with Similar Compounds
1,2-Bis(di-tert-butylphosphinomethyl)benzene: Known for its use in alkoxycarbonylation reactions.
1,2-Bis(diphenylphosphino)ethane: Commonly used in coordination chemistry as a bidentate ligand.
1,2-Bis(thienyl)ethenes: Known for their photochromic properties.
Uniqueness: 1,2-Bis(®-4-ethyl-4,5-dihydrooxazol-2-yl)benzene stands out due to its chiral oxazoline rings, which provide unique steric and electronic properties that are particularly useful in asymmetric catalysis. This makes it a valuable compound in the synthesis of chiral molecules and in studying stereochemical effects in various reactions.
Properties
Molecular Formula |
C16H20N2O2 |
|---|---|
Molecular Weight |
272.34 g/mol |
IUPAC Name |
(4R)-4-ethyl-2-[2-[(4R)-4-ethyl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C16H20N2O2/c1-3-11-9-19-15(17-11)13-7-5-6-8-14(13)16-18-12(4-2)10-20-16/h5-8,11-12H,3-4,9-10H2,1-2H3/t11-,12-/m1/s1 |
InChI Key |
GODQBABDTNAFFN-VXGBXAGGSA-N |
Isomeric SMILES |
CC[C@@H]1COC(=N1)C2=CC=CC=C2C3=N[C@@H](CO3)CC |
Canonical SMILES |
CCC1COC(=N1)C2=CC=CC=C2C3=NC(CO3)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




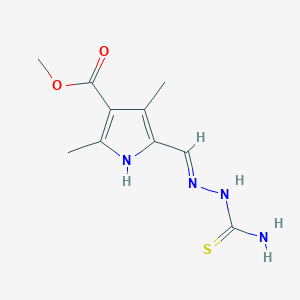
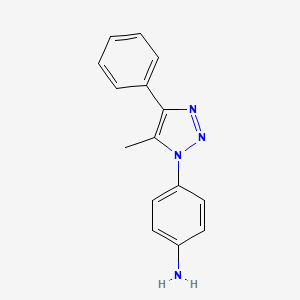

![3-(5-Bromo-2-methoxyphenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B15209946.png)
![(1R,2R)-2-[(2-Methylfuran-3-yl)sulfanyl]cyclohexan-1-ol](/img/structure/B15209955.png)

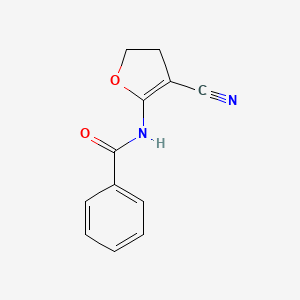

![3-(2,6-Dichlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B15209991.png)
![3-(4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazol-3-yl)-N,N-dimethylaniline](/img/structure/B15209996.png)
